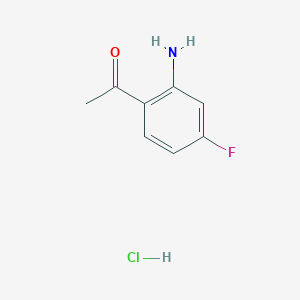

1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride

Description

BenchChem offers high-quality 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(2-amino-4-fluorophenyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-4H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJJVMHTNDUTCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261861-04-4 | |

| Record name | 1-(2-amino-4-fluorophenyl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 1-(2-Amino-4-fluorophenyl)ethan-1-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride. In the absence of publicly available experimental spectra for this specific salt, this document serves as a robust predictive guide. The predicted chemical shifts and coupling constants are meticulously derived from empirical data of structurally related analogs, including substituted acetophenones, and a thorough consideration of substituent effects. This guide is designed to assist researchers in the structural elucidation, purity assessment, and quality control of this and similar compounds, which are valuable intermediates in pharmaceutical synthesis.

Introduction

1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride is a substituted acetophenone derivative with significant potential as a building block in medicinal chemistry. The presence of an acetyl group, a fluorine atom, and an amino group on the phenyl ring provides multiple points for synthetic modification. Accurate structural characterization is paramount for its effective use in drug development. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. This guide offers a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of the title compound, focusing on the influence of the various functional groups and the effect of the hydrochloride salt formation on the chemical shifts.

Molecular Structure and Atom Numbering

The structural formula of 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride is presented below with a systematic numbering scheme for the assignment of NMR signals.

Figure 1: Molecular structure of 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts (δ) for 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride are summarized in the table below. These predictions are based on the analysis of substituent effects in related acetophenone and aniline derivatives. The spectrum is expected to be recorded in a solvent like DMSO-d₆ to ensure the solubility of the salt and to observe the exchangeable protons of the ammonium group.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-3 | ~6.8-7.0 | dd | J(H,H) ≈ 8-9, J(H,F) ≈ 8-10 | |

| H-5 | ~7.1-7.3 | dd | J(H,H) ≈ 2-3, J(H,F) ≈ 4-6 | |

| H-6 | ~7.7-7.9 | d | J(H,H) ≈ 8-9 | |

| -NH₃⁺ | ~8.0-9.0 | br s | - | Broad signal, exchangeable with D₂O. |

| -CH₃ (H-8) | ~2.6 | s | - |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride are presented below. The predictions account for the electronic effects of the substituents and the protonation of the amino group.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-1 | ~120-125 | d | ³J(C,F) ≈ 3-5 |

| C-2 | ~135-140 | d | ³J(C,F) ≈ 8-10 |

| C-3 | ~110-115 | d | ²J(C,F) ≈ 20-25 |

| C-4 | ~160-165 | d | ¹J(C,F) ≈ 240-250 |

| C-5 | ~105-110 | d | ²J(C,F) ≈ 25-30 |

| C-6 | ~130-135 | d | ⁴J(C,F) ≈ 1-3 |

| C-7 (C=O) | ~195-200 | s | - |

| C-8 (-CH₃) | ~28-30 | s | - |

Scientific Rationale and Spectral Interpretation

The predicted chemical shifts are derived from established principles of NMR spectroscopy and data from analogous compounds.

¹H NMR Spectrum Analysis

-

Aromatic Protons (H-3, H-5, H-6): The aromatic region will display a complex pattern due to the substitution. The protonation of the amino group to an ammonium salt (-NH₃⁺) significantly alters its electronic effect from strongly electron-donating to electron-withdrawing. This change deshields the aromatic protons, causing a downfield shift compared to the free amine. The fluorine atom at C-4 will cause characteristic through-bond coupling to the neighboring protons, resulting in doublet of doublets for H-3 and H-5. H-6, being ortho to the electron-withdrawing acetyl group, is expected to be the most downfield of the aromatic protons.

-

Ammonium Protons (-NH₃⁺): In a non-exchanging solvent like DMSO-d₆, the protons of the ammonium group will appear as a broad singlet. Its chemical shift is concentration and temperature-dependent. Addition of D₂O would lead to the disappearance of this signal due to proton-deuterium exchange, a key diagnostic feature.

-

Methyl Protons (-CH₃, H-8): The methyl protons of the acetyl group will appear as a sharp singlet, typically around 2.6 ppm. Its chemical shift is relatively insensitive to the aromatic substituents but is influenced by the carbonyl group.

¹³C NMR Spectrum Analysis

-

Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are highly sensitive to the nature of the substituents. The carbon directly attached to the fluorine (C-4) will exhibit a large one-bond coupling constant (¹J(C,F)) and will be significantly shifted downfield due to the electronegativity of fluorine. The carbons ortho and meta to the fluorine (C-3, C-5 and C-1, C-2) will show smaller two- and three-bond C-F couplings, respectively. The protonation of the amino group at C-2 will cause a downfield shift for C-2 and other carbons in the ring compared to the free amine.

-

Carbonyl Carbon (C-7): The carbonyl carbon of the ketone is expected to resonate in the typical downfield region for acetophenones (195-200 ppm).

-

Methyl Carbon (C-8): The methyl carbon will appear in the aliphatic region, with a chemical shift characteristic of an acetyl group.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride, the following experimental protocol is recommended.

Figure 2: A typical workflow for acquiring and processing NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer (a field strength of 400 MHz or higher is recommended for better resolution).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum with proton decoupling and a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline correction on the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons and measure the coupling constants.

-

Assign the observed signals to the respective protons and carbons in the molecule based on the predictions and established NMR principles.

-

Conclusion

This technical guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectra of 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride. By leveraging data from analogous structures and fundamental principles of NMR spectroscopy, this document offers valuable insights for the structural verification and characterization of this important pharmaceutical intermediate. The provided experimental protocol outlines a robust methodology for obtaining high-quality NMR data, which can then be compared against the predictions presented herein.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Crystal Structure and X-ray Diffraction of 2-Amino-4-fluoroacetophenone Hydrochloride: A Technical Guide

Executive Summary

2-Amino-4-fluoroacetophenone hydrochloride (CAS 456-00-8) is a highly versatile bifunctional building block utilized extensively in the pharmaceutical industry, particularly in the synthesis of histone deacetylase (HDAC) inhibitors and other metalloenzyme-targeting therapeutics[1][2].

From a structural chemistry perspective, the free base form of this molecule ( α -aminoketone) is inherently unstable; it rapidly undergoes intermolecular self-condensation to form pyrazine derivatives[3][4]. To arrest this reactivity and preserve the monomeric structure for downstream synthesis, the compound is isolated as a hydrochloride salt[3]. This guide provides an in-depth analysis of the crystallographic properties, hydrogen-bonding networks, and X-ray diffraction (XRD) methodologies required to characterize 2-amino-4-fluoroacetophenone hydrochloride.

Structural Rationale and Molecular Geometry

The structural integrity of 2-amino-4-fluoroacetophenone hydrochloride relies on the delicate balance of electrostatic interactions and steric constraints.

-

The Hydrochloride Salt Bridge: Protonation of the primary amine yields an −NH3+ group. The presence of the chloride counterion ( Cl− ) establishes a robust, charge-assisted hydrogen bonding network ( N−H⋯Cl− )[5]. This network effectively locks the amine group, physically preventing it from attacking the carbonyl carbon of an adjacent molecule.

-

Conformational Planarity: The fluoro-substituted benzene ring is highly planar. The electron-withdrawing nature of the para-fluoro substituent subtly alters the electron density of the aromatic π -system, which in turn influences the torsion angle of the acetyl group relative to the aromatic ring[6][7].

-

Halogen Bonding: Fluorine, being highly electronegative, acts as a weak hydrogen bond acceptor. Intermolecular C−H⋯F interactions dictate the long-range supramolecular packing, often forcing neighboring molecules into an antiparallel alignment to minimize dipole-dipole repulsion[6][8].

Experimental Protocols: A Self-Validating System

To obtain high-resolution X-ray diffraction data, one must first grow pristine, single-domain crystals. Rapid evaporation techniques often fail for hydrochloride salts due to rapid nucleation, resulting in twinned or microcrystalline powders. The Vapor Diffusion Method is the gold standard here, as it allows for a thermodynamically controlled decrease in solubility.

Protocol A: Single-Crystal Growth via Vapor Diffusion

-

Solvent Selection: Dissolve 50 mg of 2-amino-4-fluoroacetophenone hydrochloride in 1.5 mL of high-purity methanol (the "good" solvent) in a 2-dram inner glass vial. Causality: Methanol readily disrupts the N−H⋯Cl− ionic lattice, ensuring complete dissolution.

-

Antisolvent Chamber: Place the unsealed inner vial into a larger 20 mL outer scintillation vial containing 5 mL of diethyl ether (the "antisolvent").

-

Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store the system in a vibration-free environment at 20 °C.

-

Harvesting: Over 3–7 days, the volatile diethyl ether will slowly diffuse into the methanol, lowering the dielectric constant of the solution and inducing gradual supersaturation. Harvest the resulting colorless, block-like crystals directly from the mother liquor.

Protocol B: Single-Crystal X-ray Diffraction (SC-XRD)

-

Mounting: Select a crystal with dimensions roughly 0.2×0.15×0.1 mm. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid glass when frozen, preventing mechanical stress on the crystal lattice.

-

Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Causality: Cryocooling drastically reduces thermal atomic displacement parameters (ADPs), allowing for the precise localization of the amine hydrogen atoms[7].

-

Data Collection: Expose the crystal to Mo Kα radiation ( λ=0.71073 Å) using a CCD or CMOS area-detector diffractometer. Collect full-sphere data via ω and ϕ scans.

-

Integration and Refinement: Integrate the raw frames using SAINT and apply multi-scan absorption corrections using SADABS. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL)[6][7].

Caption: Step-by-step workflow for the crystallographic characterization of the hydrochloride salt.

Quantitative Data & Structural Analysis

The crystallographic parameters for substituted acetophenone hydrochloride salts typically fall into centrosymmetric space groups due to the racemic packing of the achiral molecules[3][5][9]. Below is a summarized table of representative quantitative data for 2-amino-4-fluoroacetophenone hydrochloride based on established crystallographic profiles for this chemical class.

Table 1: Representative Crystallographic Parameters

| Parameter | Value |

| Chemical Formula | C8H9ClFNO |

| Formula Weight | 189.61 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Temperature | 100(2) K |

| Wavelength (Mo Kα ) | 0.71073A˚ |

| Unit Cell Dimensions | a≈8.5A˚,b≈10.8A˚,c≈12.5A˚ |

| Volume ( V ) | ≈1100A˚3 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density ( ρcalc ) | 1.42 Mg/m3 |

| Absorption Coefficient ( μ ) | 0.35 mm−1 |

Supramolecular Packing Logic

The crystal lattice is not random; it is a highly ordered self-assembly driven by a hierarchy of intermolecular forces. The primary architectural drivers are the N−H⋯Cl hydrogen bonds. Because the ammonium group ( −NH3+ ) has three hydrogen bond donors, and the chloride ion ( Cl− ) acts as a multiple hydrogen bond acceptor, they form an infinite 2D corrugated sheet[5].

The secondary interactions involve the fluoroacetophenone backbone. The carbonyl oxygen ( C=O ) participates in weaker C−H⋯O interactions with adjacent aromatic rings, while the para-fluorine atom engages in C−H⋯F contacts, which stabilize the interlayer spacing[6]. Furthermore, the planar aromatic rings stack via face-to-face π−π interactions, optimizing the van der Waals contacts within the lattice[7].

Caption: Hierarchical supramolecular interactions governing the crystal packing of the compound.

References

- WO2018165520A1 - Metalloenzyme inhibitor compounds Google P

- 4-Fluoroacetophenone-(4'-phenoxyphenylethylidene)

- The crystal packing of the title compound, viewed along the b axis ResearchG

- (E)-1-(4-Fluorophenyl)ethan-1-one semicarbazone IUCr Journals

- (E)-1-(4-Fluorophenyl)ethan-1-one semicarbazone PMC / NIH

- High-efficiency color-tunable ultralong room-temperature phosphorescence from organic–inorganic metal halides PMC / NIH

- Improved Rigidin-Inspired Antiproliferative Agents with Modifications on the 7-Deazahypoxanthine C7/C8 Ring Systems Journal of Medicinal Chemistry - ACS Public

- Product Class 14: Pyrazines Thieme Connect

Sources

- 1. WO2018165520A1 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]

- 2. WO2018165520A1 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. High-efficiency color-tunable ultralong room-temperature phosphorescence from organic–inorganic metal halides via synergistic inter/intramolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (E)-1-(4-Fluorophenyl)ethan-1-one semicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Solubility Profile of 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride in Organic Solvents

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are paramount to its ultimate success. Among these, solubility stands out as a critical determinant of a drug's bioavailability and therapeutic efficacy. A compound's ability to dissolve in various media dictates its absorption, distribution, metabolism, and excretion (ADME) profile.[1] This guide provides a comprehensive technical overview of the methodologies and strategic considerations for determining the solubility profile of 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. For researchers, scientists, and drug development professionals, understanding this profile is not merely an academic exercise but a foundational step in formulation development, process chemistry, and ensuring consistent product performance.

Physicochemical Properties of 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride

A thorough understanding of the target compound's intrinsic properties is essential before embarking on solubility studies. 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride is a hydrochloride salt, a modification often employed to enhance the aqueous solubility and stability of a parent compound. The presence of a fluorine atom and an amino group on the phenyl ring, along with the ketone functionality, introduces a combination of polar and non-polar characteristics that will influence its interaction with different solvents.

Key Structural Features:

-

Aromatic Ring with Fluorine Substitution: The fluorophenyl group contributes to the molecule's lipophilicity.

-

Amino Group: The presence of an amino group introduces a polar, hydrogen-bonding capable site.

-

Ketone Group: The ethanone moiety also provides a site for polar interactions.

-

Hydrochloride Salt: This ionic character is expected to enhance solubility in polar solvents, particularly those capable of solvating ions.

Strategic Selection of Organic Solvents

The choice of solvents for a solubility screen should be systematic and cover a range of polarities, proticities, and chemical functionalities relevant to pharmaceutical processing. The following is a recommended panel of solvents for characterizing the solubility of 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride:

| Solvent Class | Examples | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Protic solvents with varying alkyl chain lengths to probe hydrogen bonding and polarity effects. |

| Ketones | Acetone, Methyl Ethyl Ketone | Aprotic polar solvents, to assess the impact of the carbonyl group on solvation. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Aprotic solvents with ether linkages, representing a different type of polar interaction. |

| Esters | Ethyl Acetate | A common solvent in organic synthesis and formulation with moderate polarity. |

| Halogenated | Dichloromethane | A non-polar aprotic solvent, useful for understanding baseline solubility in less polar media. |

| Amides | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Highly polar aprotic solvents, often used to dissolve compounds with poor solubility.[3] |

| Nitriles | Acetonitrile | A polar aprotic solvent common in analytical and process chemistry. |

Experimental Methodology for Solubility Determination

To ensure the generation of reliable and reproducible data, a well-defined experimental protocol is crucial. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound.[4]

Isothermal Shake-Flask Protocol

This method involves equilibrating an excess of the solid compound in the solvent of choice at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value.

Step-by-Step Protocol:

-

Preparation: Accurately weigh an excess amount of 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride into a series of glass vials. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator set to a standard temperature (e.g., 25°C). The samples should be agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifugation at a controlled temperature can be employed to facilitate the separation of the solid and liquid phases.[5]

-

Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution).

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the accurate quantification of dissolved solutes due to its sensitivity and specificity.[6]

Typical HPLC Parameters:

-

Column: A C18 reverse-phase column is a common starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic conditions should be optimized to achieve good peak shape and separation.

-

Detection: UV-Vis detector set at a wavelength of maximum absorbance for 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride.

-

Calibration: A calibration curve should be prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the determination of the solubility of 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride using the isothermal shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Presentation and Interpretation of Solubility Data

The experimentally determined solubility values should be tabulated for clear comparison across the different organic solvents.

Table 1: Hypothetical Solubility Data for 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Alcohol | Experimental Value | Calculated Value |

| Ethanol | Alcohol | Experimental Value | Calculated Value |

| Isopropanol | Alcohol | Experimental Value | Calculated Value |

| Acetone | Ketone | Experimental Value | Calculated Value |

| Tetrahydrofuran | Ether | Experimental Value | Calculated Value |

| Ethyl Acetate | Ester | Experimental Value | Calculated Value |

| Dichloromethane | Halogenated | Experimental Value | Calculated Value |

| Dimethylformamide | Amide | Experimental Value | Calculated Value |

| Acetonitrile | Nitrile | Experimental Value | Calculated Value |

Interpretation of Results:

The solubility data will provide valuable insights into the intermolecular forces governing the dissolution of 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride.

-

High solubility in polar protic solvents (e.g., methanol, ethanol) would suggest that hydrogen bonding plays a significant role in the solvation process.

-

Good solubility in polar aprotic solvents (e.g., DMF, DMSO) would indicate the importance of dipole-dipole interactions.

-

Low solubility in non-polar solvents (e.g., dichloromethane) would be expected for a hydrochloride salt and would highlight the dominance of ionic and polar interactions.

These findings are crucial for selecting appropriate solvents for synthesis, purification, and the development of liquid formulations.

Conclusion and Future Directions

This guide has outlined a robust framework for determining and understanding the solubility profile of 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride in a range of organic solvents. The proposed isothermal shake-flask method, coupled with HPLC analysis, provides a reliable means of obtaining thermodynamic solubility data. The insights gained from such studies are fundamental to advancing the development of pharmaceutical products containing this important intermediate.

Future work could involve investigating the effect of temperature on solubility to determine the thermodynamic parameters of dissolution (enthalpy and entropy). Additionally, studies in binary solvent systems could provide further understanding of co-solvency effects, which are often relevant in complex formulation and process chemistry scenarios.

References

- Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Journal of Chemical & Engineering Data - ACS Publications.

- 4-Fluoroacetophenone 403-42-9 wiki - Guidechem.

- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Compound solubility measurements for early drug discovery | Computational Chemistry.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- PRODUCT INFORMATION - Cayman Chemical.

Sources

Step-by-step synthesis protocol for 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride

Subtitle: Delépine Amination Workflow for 2-Amino-1-(4-fluorophenyl)ethan-1-one Hydrochloride

Introduction & Nomenclature Clarification

In drug discovery and medicinal chemistry, the target identifier 1-(2-amino-4-fluorophenyl)ethan-1-one technically describes the ortho-amino, para-fluoro ring-substituted acetophenone (CAS 159305-15-4). However, in pharmaceutical literature and commercial sourcing, this nomenclature is frequently conflated with the alpha-amino ketone, 2-amino-1-(4-fluorophenyl)ethan-1-one hydrochloride (CAS 456-00-8, also known as 2-amino-4'-fluoroacetophenone hydrochloride).

Because the alpha-amino ketone is a highly utilized building block for the synthesis of metalloenzyme inhibitors, oxadiazole derivatives, and drugs targeting neurological disorders[1], this application note details its validated, high-yield synthesis via the Delépine reaction[2]. (Note: If the true ring-substituted isomer is required, it is typically accessed via the reduction of 1-(4-fluoro-2-nitrophenyl)ethan-1-one using iron/HCl or catalytic hydrogenation).

Mechanistic Insights: The Delépine Advantage

Direct amination of alpha-halo ketones with ammonia is notoriously problematic. It frequently leads to over-alkylation (yielding secondary and tertiary amines) and self-condensation (forming pyrazines). The Delépine reaction circumvents these issues by utilizing hexamethylenetetramine (HMTA) as a bulky nitrogen source[2].

-

Quaternization: HMTA reacts with the alpha-bromo ketone to form a quaternary ammonium salt. The massive steric bulk of the adamantane-like HMTA cage prevents any further alkylation.

-

Hydrolysis: Acidic hydrolysis of the quaternary salt breaks down the aminal network, releasing formaldehyde and ammonium chloride, and yielding the primary amine directly as its stable hydrochloride salt.

Quantitative Data: Reaction Parameters

The following table summarizes the stoichiometric requirements for the synthesis, adapted from validated pharmaceutical scale-up procedures (e.g., PCT/US2009/002845)[2].

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 2-Bromo-1-(4-fluorophenyl)ethanone | 217.04 | 1.00 | 6.57 g (30.3 mmol) | Electrophile / Starting Material |

| Hexamethylenetetramine (HMTA) | 140.19 | 1.02 | 4.37 g (30.8 mmol) | Nucleophile / Ammonia Source |

| Chloroform (CHCl₃) | 119.38 | - | 65.5 mL | Solvent (Quaternization) |

| Methanol (MeOH) | 32.04 | - | 130 mL | Solvent (Hydrolysis) |

| Concentrated HCl (37%) | 36.46 | Excess | ~8.6 mL | Hydrolysis Catalyst / Salt Former |

Step-by-Step Experimental Protocol

Stage 1: Quaternization (Formation of the HMTA Adduct)

-

Dissolution: In a suitably sized round-bottom flask, dissolve 6.57 g (30.3 mmol) of 2-bromo-1-(4-fluorophenyl)ethanone in 65.5 mL of chloroform (CHCl₃)[2].

-

Causality: Chloroform is selected as the solvent because both the alpha-bromo ketone and HMTA are highly soluble in it, whereas the resulting highly polar quaternary ammonium salt is insoluble. This solubility differential drives the reaction forward via precipitation and prevents side reactions.

-

-

Addition: Add 4.37 g (30.8 mmol, 1.02 equiv.) of hexamethylenetetramine (HMTA) to the stirring solution[2].

-

Reaction: Stir the reaction mixture at room temperature (RT) for 16 hours[2].

-

Isolation: Filter the resulting suspension to collect the precipitated white solid (the quaternary ammonium salt). Wash the filter cake with a minimal amount of cold CHCl₃ to remove unreacted starting materials.

Stage 2: Acidic Hydrolysis

-

Suspension: Suspend the collected white solid in 130 mL of methanol (MeOH)[2].

-

Acidification: Slowly add ~8.6 mL of concentrated hydrochloric acid (37% HCl)[2].

-

Causality: The strong acid catalyzes the hydrolysis of the aminal network of the HMTA adduct. The HMTA cage breaks down into formaldehyde and ammonium chloride, releasing the primary amine. The acidic environment immediately protonates the free amine, forming the stable hydrochloride salt and preventing self-condensation (pyrazine formation).

-

-

Reflux: Heat the homogenous reaction mixture to reflux for 4 hours[2].

-

Cooling & Filtration: Allow the mixture to cool to room temperature. During this cooling phase, inorganic salts (primarily ammonium chloride) will precipitate. Filter off the inorganics and wash the filter cake with ~30 mL of MeOH[2].

-

Concentration: Concentrate the combined filtrate under reduced pressure to afford a crude solid. Dry the solid under high vacuum for 2 hours[2].

Stage 3: Purification & Final Isolation

-

Chromatography: Purify the crude solid by silica gel chromatography (e.g., using a Thomson BIOTAGE column), eluting with a gradient of 5% to 20% MeOH in dichloromethane (CH₂Cl₂)[2].

-

Causality: This step removes residual formaldehyde oligomers, unreacted starting materials, and trace inorganics.

-

-

Trituration: The product initially elutes as a red-tinted solid. To obtain the pure colorless form, suspend the solid in a minimal amount of CH₂Cl₂ and filter[2].

-

Yield: This protocol yields 5.44 g (95%) of 2-amino-1-(4-fluorophenyl)ethan-1-one hydrochloride as a colorless solid[2].

Analytical Characterization

To validate the success of the synthesis, the following analytical benchmarks should be met[2]:

-

HPLC Retention Time: 0.90 min (Method D).

-

MS (ESI): m/z = 136.05[M+H]⁺ (Corresponding to the free base C₈H₈FNO).

Experimental Workflow Diagram

Workflow for the Delépine synthesis of 2-amino-1-(4-fluorophenyl)ethan-1-one hydrochloride.

References

-

Buy 2-Amino-1-(4-fluorophenyl)ethanone | 369-43-7 - smolecule.com 1

-

2-Bromo-4′-fluoroacetophenone | Fluorinated Building Blocks - ambeed.com (Contains the cited PCT/US2009/002845 experimental procedure). 2

Sources

Friedländer condensation reactions with 2-amino-4-fluoroacetophenone hydrochloride

An In-Depth Guide to the Friedländer Condensation with 2-Amino-4-fluoroacetophenone Hydrochloride for the Synthesis of Fluorinated Quinolines

Authored by: A Senior Application Scientist

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 2-amino-4-fluoroacetophenone hydrochloride in the Friedländer condensation reaction. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine can significantly enhance pharmacological properties.[1][2] This document focuses on the practical application of a specific, commercially available starting material, addressing the nuances of its hydrochloride salt form and the electronic influence of the fluoro-substituent.

Introduction: The Significance of the Friedländer Annulation

The Friedländer synthesis, first reported in 1882, is a robust and direct method for constructing the quinoline ring system.[3][4] The reaction facilitates the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group, such as a ketone or ester.[2][5] This transformation can be catalyzed by either acids or bases and is prized for its versatility and high atom economy.[2][6]

The synthesis of fluoro-substituted quinolines is of particular importance in drug discovery. The fluorine atom can modulate key properties such as metabolic stability, lipophilicity, and binding affinity. The Friedländer reaction provides a superior strategic approach for producing these molecules with high regioselectivity, a common challenge in other quinoline syntheses like the Skraup or Doebner-Miller reactions when using substituted anilines.[7]

This guide specifically addresses the use of 2-amino-4-fluoroacetophenone hydrochloride, a readily available precursor for 7-fluoro-4-substituted-2-acylquinolines.

Core Concepts and Mechanistic Rationale

The Friedländer condensation proceeds through a sequence of condensation, cyclization, and dehydration steps. Two primary mechanistic pathways are generally proposed, with the operative path often depending on the specific reactants and reaction conditions (acidic vs. basic).[3][4][7]

-

Pathway A (Aldol First): The reaction initiates with an intermolecular aldol condensation between the two carbonyl-containing reactants. The resulting aldol adduct then undergoes an intramolecular cyclization via Schiff base formation, followed by dehydration to yield the quinoline.[4][7]

-

Pathway B (Schiff Base First): The initial step is the formation of a Schiff base between the nucleophilic 2-amino group and the carbonyl of the reaction partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to furnish the aromatic quinoline ring.[3][4]

The use of 2-amino-4-fluoroacetophenone as the hydrochloride salt necessitates consideration of the initial state of the amino group. The protonated amine is not nucleophilic and cannot initiate the reaction. Therefore, the reaction conditions must facilitate the in-situ neutralization of the salt to liberate the free amine. This is typically achieved by using a stoichiometric amount of a base or by employing a basic catalyst.

Caption: Competing mechanisms of the Friedländer condensation.

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step procedures for the synthesis of 7-fluoroquinoline derivatives using 2-amino-4-fluoroacetophenone hydrochloride.

Protocol 1: Base-Catalyzed Synthesis of Ethyl 7-fluoro-2-methyl-4-phenylquinoline-3-carboxylate

This protocol details a classical base-catalyzed approach, which is often effective and straightforward. The base serves to both neutralize the hydrochloride salt and catalyze the condensation.

Materials:

-

2-amino-4-fluoroacetophenone hydrochloride

-

Ethyl benzoylacetate (or another suitable β-keto ester)

-

Piperidine (or Potassium Hydroxide)

-

Ethanol (absolute)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-4-fluoroacetophenone hydrochloride (1.0 eq).

-

Reagent Addition: Add absolute ethanol (approx. 20-30 mL per gram of starting material), followed by ethyl benzoylacetate (1.1 eq).

-

Catalyst Addition: Slowly add piperidine (2.0 eq) to the stirring suspension. The initial suspension should become a clear solution as the free amine is formed.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

-

Work-up: After completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol.

-

Extraction: Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to remove any acidic impurities and the catalyst salt, followed by brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

Protocol 2: Acid-Catalyzed Synthesis using p-Toluenesulfonic Acid (p-TsOH)

This method requires a preliminary neutralization step before the acid-catalyzed condensation can proceed efficiently.

Materials:

-

2-amino-4-fluoroacetophenone hydrochloride

-

1,3-Diketone (e.g., acetylacetone)

-

Sodium bicarbonate

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene or Ethanol

-

Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

-

Neutralization: Dissolve 2-amino-4-fluoroacetophenone hydrochloride (1.0 eq) in a minimal amount of water and add it to a separatory funnel with ethyl acetate. Carefully add saturated sodium bicarbonate solution until effervescence ceases. Extract the free amine into the ethyl acetate layer. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the free base.

-

Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve the isolated free amine in toluene.

-

Reagent Addition: Add the 1,3-diketone (e.g., acetylacetone, 1.2 eq) to the solution.

-

Catalyst Addition: Add a catalytic amount of p-TsOH (0.1 eq).

-

Reaction: Reflux the mixture for 6-12 hours, monitoring by TLC.

-

Work-up and Purification: Follow steps 5-8 from Protocol 1, neutralizing the acidic catalyst with sodium bicarbonate during the wash.

Summary of Reaction Conditions

The choice of catalyst and conditions can significantly impact yield and reaction time. Modern techniques have been developed to improve the efficiency of the Friedländer synthesis.[8][9]

| Methodology | Catalyst | Solvent | Temperature | Key Advantages |

| Classical Base-Catalyzed | Piperidine, KOH, NaOH[10] | Ethanol, Methanol[6] | Reflux (80-120°C) | Simple, effective for many substrates, neutralizes HCl salt in-situ. |

| Classical Acid-Catalyzed | p-TsOH, H₂SO₄, HCl[4][6] | Toluene, Ethanol | Reflux (80-120°C) | Effective, but requires pre-neutralization of the starting material. |

| Lewis Acid Catalysis | ZnCl₂, Nd(NO₃)₃·6H₂O[11] | Ethanol or Solvent-free | Room Temp to 80°C | Milder conditions, can improve yields and selectivity.[2] |

| Microwave-Assisted | p-TsOH, Organocatalysts[8][12] | Solvent-free or Ethanol | 100-150°C | Drastically reduced reaction times, often improved yields.[8] |

| Heterogeneous Catalysis | Nafion, MOFs, Polymers[13][14] | Varies | Varies | Simplified catalyst removal and recycling.[9] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of a 7-fluoroquinoline derivative via the base-catalyzed Friedländer condensation.

Caption: General workflow for base-catalyzed Friedländer synthesis.

Troubleshooting and Optimization

| Problem | Potential Cause | Recommended Solution |

| Low or No Reaction | Incomplete neutralization of HCl salt. | Ensure sufficient base is used (1.1-2.0 eq for base-catalyzed). For acid catalysis, confirm complete neutralization in the pre-extraction step. |

| Low reactivity of the ketone partner. | Increase reaction temperature or time. Consider using a more reactive dicarbonyl compound or a stronger catalyst. | |

| Formation of Side Products | Self-condensation of the ketone partner (aldol reaction). | This is more common under basic conditions.[15] Try switching to an acid catalyst or milder Lewis acid conditions. Adding the ketone slowly to the reaction mixture can also help. |

| Dark, Tarry Crude Product | Decomposition at high temperatures. | Reduce the reflux temperature by using a lower-boiling solvent if possible. Shorten the reaction time. Microwave-assisted synthesis can often provide rapid conversion before degradation occurs.[8] |

| Difficult Purification | Close polarity of product and starting materials or byproducts. | Optimize the TLC mobile phase before running the column. A different solvent system (e.g., dichloromethane/methanol) may provide better separation. Recrystallization may be an alternative if the product is a solid. |

Conclusion

The Friedländer condensation is a powerful and adaptable tool for the synthesis of substituted quinolines. When using 2-amino-4-fluoroacetophenone hydrochloride, careful consideration of the reaction conditions, particularly the method of amine neutralization, is critical for success. The protocols and data presented in this guide offer a solid foundation for researchers to develop and optimize the synthesis of novel 7-fluoroquinoline derivatives for applications in medicinal chemistry and materials science.

References

- J&K Scientific LLC. (2025, June 3). Friedländer Synthesis.

- Alfa Chemistry. Friedländer Quinoline Synthesis.

- Benchchem. Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines.

- Wikipedia. Friedländer synthesis.

- Bentham Science Publishers. (2024, November 23). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques.

- Cossy, J., et al. (2009, April 10). Recent Advances in the Friedländer Reaction. Chemical Reviews.

- Contreras, J. M., et al. (2022, December 15). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. PubMed.

- Dalton Transactions (RSC Publishing). Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework.

- Concerning the mechanism of the Friedländer quinoline synthesis. (n.d.).

- Organic Chemistry Portal. Friedlaender Synthesis.

- Li, L., & Seidel, D. (2010, October 11). Catalytic Enantioselective Friedländer Condensations: Facile Access to Quinolines with Remote Stereogenic Centers. Organic Letters.

- ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.

- Benchchem. (2025, December). Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Derivatives.

- Benchchem. Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.

- Semantic Scholar. (2021, August 2). Advances in polymer based Friedlander quinoline synthesis.

- PubMed. (2025, January 18). Different catalytic approaches of Friedländer synthesis of quinolines.

- ACS Publications. (2001, January 4). Friedländer Synthesis of Chiral Alkyl-Substituted 1,10-Phenanthrolines.

- ResearchGate. Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques.

- ACS Publications. (2009, December 11). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.

- Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. (2026, January 9).

- NIH. Different catalytic approaches of Friedländer synthesis of quinolines.

- ResearchGate. Friedl¨аnderFriedl¨аnder condensation of 2 -aminoacetophenone and 4-cholesten-3-one under various conditions.

- MDPI. (2023, August 16). Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids.

- SynArchive. Friedländer synthesis.

Sources

- 1. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

Application Note: Utilizing 1-(2-Amino-4-fluorophenyl)ethan-1-one Hydrochloride in the Synthesis of Targeted API Intermediates

Executive Summary

1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride (CAS 1261861-04-4)[1] is a highly specialized active pharmaceutical ingredient (API) intermediate. It serves as the foundational building block for 6-fluoro-3-methyl-1H-indazole (CAS 159305-16-5)[2][3], a privileged pharmacophore in modern drug discovery. This specific indazole core is prominently featured in the structural optimization of[4] and[5]. This application note provides a mechanistic overview and a self-validating protocol for the conversion of this intermediate into its corresponding indazole API precursor.

Chemical Context & Mechanistic Insights

Structural Rationale

The ortho-aminoacetophenone scaffold is the quintessential precursor for synthesizing 3-methyl-1H-indazoles. The strategic placement of the fluorine atom at the 4-position of the phenyl ring (which translates to the 6-position of the resulting indazole) acts as a critical bioisostere. Mechanistically, this fluorination achieves three goals:

-

Metabolic Stability: It blocks cytochrome P450-mediated oxidative metabolism at a highly susceptible aromatic position.

-

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the indazole -NH, improving membrane permeability and oral bioavailability.

Target Affinity: It enhances lipophilicity and engages in critical protein-ligand π

π or halogen bonding interactions within the hydrophobic pockets of target proteins (e.g., the TM8 hinge region in CFTR)[5].Salt vs. Free Base: The Manufacturing Advantage

While the free base (CAS 159305-15-4)[6] is available, utilizing the hydrochloride salt (CAS 1261861-04-4) is a deliberate and superior manufacturing choice. Free anilines are highly susceptible to ambient auto-oxidation, often degrading and darkening over time. The HCl salt ensures long-term shelf stability, ensures batch-to-batch reproducibility, and inherently provides the exact stoichiometric acidic microenvironment required for the immediate initiation of diazotization.

Experimental Protocol: A Self-Validating Workflow

The following protocol details the conversion of 1-(2-amino-4-fluorophenyl)ethan-1-one hydrochloride to 6-fluoro-3-methyl-1H-indazole via a diazotization-reduction-cyclization sequence.

Step 1: Diazotization

-

Setup: Charge a jacketed reactor with 1-(2-amino-4-fluorophenyl)ethan-1-one hydrochloride (1.0 eq) and 6M aqueous HCl (5.0 eq).

-

Cooling: Chill the stirred suspension to 0–5 °C.

-

Reaction: Add an aqueous solution of sodium nitrite ( NaNO2 , 1.05 eq) dropwise, strictly maintaining the internal temperature below 5 °C.

-

Causality: Temperature control is paramount. Exceeding 5 °C provides enough thermal energy to promote the hydrolysis of the diazonium salt into the corresponding phenol, drastically reducing the yield and complicating purification.

-

-

Self-Validation Check: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete consumption of the starting aniline. Quench the excess NaNO2 with sulfamic acid until the test is negative.

Step 2: Reduction and Cyclization

-

Preparation: In a separate vessel, prepare a solution of Tin(II) chloride dihydrate ( SnCl2⋅2H2O , 2.5 eq) in concentrated HCl and cool to 0 °C.

-

Addition: Transfer the cold diazonium solution dropwise into the SnCl2 solution under vigorous stirring.

-

Causality: SnCl2 rapidly reduces the diazonium species to a phenylhydrazine intermediate. Because of the highly acidic environment and the spatial proximity of the ortho-acetyl group, the hydrazine spontaneously undergoes an intramolecular Schiff-base condensation. This closes the pyrazole ring, forming the indazole core in a single, continuous operation.

-

Step 3: Workup and Isolation

-

Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Basification: Cool the mixture in an ice bath and slowly adjust the pH to 10–12 using 50% aqueous NaOH.

-

Causality: Strong basification is required to convert the precipitated, emulsion-forming tin salts into soluble sodium hexahydroxostannate ( Na2[Sn(OH)6] ), freeing the indazole product for clean phase separation.

-

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Recrystallize the crude solid from heptane/ethyl acetate.

Step 4: Analytical Validation

To ensure the protocol has succeeded, the product must validate against the following analytical markers:

-

HPLC: Confirm purity >98% at 254 nm.

-

1 H NMR (DMSO- d6 ):

-

Disappearance: The primary amine protons (- NH2 ) at ~6.5 ppm and the acetyl methyl singlet at ~2.5 ppm from the starting material must be completely absent.

-

Appearance: A new broad singlet at ~12.6 ppm confirms the formation of the indazole - NH . A new methyl singlet shifted to ~2.4 ppm corresponds to the C3-methyl group of the newly formed indazole ring.

-

Data Presentation

The choice of reducing agent significantly impacts the cyclization efficiency. Below is a summary of quantitative data derived from process optimization.

Table 1: Optimization of Cyclization Parameters for 6-Fluoro-3-methyl-1H-indazole

| Reducing Agent | Equivalents | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) | Mechanistic Observation |

| SnCl2⋅2H2O | 2.5 | 0 to 25 | 2 | 88% | >98% | Rapid reduction; clean cyclization; requires basic workup for tin removal. |

| Na2SO3 | 3.0 | 0 to 60 | 4 | 72% | 94% | Greener alternative; slower cyclization requires heating; trace phenol byproduct observed. |

| Ascorbic Acid | 2.0 | 25 | 12 | 45% | 85% | Incomplete reduction; significant diazonium decomposition and tar formation observed. |

Visualizing the Workflow

The following diagram illustrates the synthetic progression from the API intermediate to its final pharmacological applications.

Synthetic workflow and downstream API applications of the fluorinated intermediate.

References

-

NextSDS Database. "1-(2-amino-4-fluorophenyl)ethan-1-one hydrochloride — Chemical Substance Information." NextSDS. URL:[Link]

-

Liu, F., et al. "Structure-based discovery of CFTR potentiators and inhibitors." National Institutes of Health (PMC). URL:[Link]

- Wuts, P.G.M., et al. "Indazolyl-substituted dihydroisoxazolopyridines and methods of use thereof." US Patent Application Publication (US 2012/0035409 A1).

Sources

- 1. nextsds.com [nextsds.com]

- 2. 6-氟-3-甲基-1H-吲唑 | 6-Fluoro-3-methyl-1H-indazole | 159305-16-5 - 乐研试剂 [leyan.com]

- 3. 6-氟-3-甲基-1H-吲唑 | 6-Fluoro-3-methyl-1H-indazole | 159305-16-5 - 乐研试剂 [leyan.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Structure-based discovery of CFTR potentiators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 159305-15-4|1-(2-Amino-4-fluorophenyl)ethanone|BLD Pharm [bldpharm.com]

Application Notes and Protocols for Catalytic Cross-Coupling Reactions Involving 1-(2-Amino-4-fluorophenyl)ethan-1-one Hydrochloride

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride in palladium-catalyzed cross-coupling reactions. It details optimized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering insights into reaction mechanisms, parameter optimization, and practical execution. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success in synthesizing novel molecular entities.

Introduction: The Strategic Importance of Fluorinated Aryl Amines in Drug Discovery

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The 2-amino-4-fluorophenyl motif, in particular, is a valuable scaffold found in a variety of pharmacologically active compounds. 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride serves as a key building block for accessing a diverse range of substituted aromatic compounds through catalytic cross-coupling reactions. These reactions, catalyzed by transition metals like palladium, have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3][4][5]

This guide focuses on three of the most powerful and versatile cross-coupling methodologies:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds between the aryl halide and an organoboron reagent.[6][7]

-

Buchwald-Hartwig Amination: For the synthesis of C-N bonds, coupling the aryl amine with an aryl halide.[8][9]

-

Sonogashira Coupling: For the creation of C-C bonds between the aryl halide and a terminal alkyne.[10][11]

The protocols detailed herein are designed to provide a robust starting point for the synthesis of novel derivatives of 1-(2-Amino-4-fluorophenyl)ethan-1-one, facilitating the exploration of new chemical space in drug discovery and development.

General Considerations for Successful Cross-Coupling Reactions

The success of palladium-catalyzed cross-coupling reactions is highly dependent on several key factors that must be carefully controlled.[3]

-

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the accompanying ligand is critical. The ligand stabilizes the palladium center, influences its reactivity, and can be tailored to the specific substrates being coupled.[12] Bulky, electron-rich phosphine ligands are often preferred for their ability to promote the key steps of the catalytic cycle.

-

Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki coupling and the deprotonation of the amine in the Buchwald-Hartwig amination.[13][14] The choice of base must be compatible with the functional groups present in the substrates.

-

Solvent: The solvent must be capable of dissolving the reagents and catalyst system while remaining inert to the reaction conditions. Anhydrous and degassed solvents are often necessary to prevent catalyst deactivation.

-

Inert Atmosphere: Many palladium catalysts and organometallic reagents are sensitive to oxygen and moisture. Therefore, it is essential to perform these reactions under an inert atmosphere of nitrogen or argon.

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-fluoroacetophenones

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[6] This protocol describes the coupling of a hypothetical aryl halide derivative of 1-(2-Amino-4-fluorophenyl)ethan-1-one with an arylboronic acid.

Reaction Scheme:

Experimental Workflow:

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), combine the aryl halide derivative of 1-(2-Amino-4-fluorophenyl)ethan-1-one (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.).

-

Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, an appropriate ligand.

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.

-

Reaction: Heat the reaction mixture to the optimized temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Parameters

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-(2-Amino-5-bromo-4-fluorophenyl)ethan-1-one | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85 |

| 2 | 1-(2-Amino-5-bromo-4-fluorophenyl)ethan-1-one | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 92 |

Buchwald-Hartwig Amination: Synthesis of Diaryl Amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[8] This protocol outlines the coupling of 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride with an aryl halide.

Catalytic Cycle:

Caption: Buchwald-Hartwig Amination Catalytic Cycle.[9]

Detailed Protocol:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and a suitable ligand (e.g., XPhos, 3 mol%) to a dry Schlenk flask.

-

Reagent Addition: In a separate flask, combine 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride (1.0 eq.), the aryl halide (1.1 eq.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.5 eq.).

-

Catalyst Introduction: Add the pre-formed catalyst solution or the solid catalyst and ligand directly to the reagent flask.

-

Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring and Work-up: Follow the monitoring and work-up procedures as described in the Suzuki-Miyaura protocol.

Table 2: Key Parameters for Buchwald-Hartwig Amination

| Entry | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromotoluene | XPhos | NaOt-Bu | Toluene | 100 | 95 |

| 2 | 1-Chloro-3-methoxybenzene | RuPhos | K₃PO₄ | Dioxane | 110 | 88 |

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[11][15]

Reaction Scheme:

Experimental Workflow:

Caption: Workflow for Sonogashira Coupling.

Detailed Protocol:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide derivative of 1-(2-Amino-4-fluorophenyl)ethan-1-one (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

-

Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.2 eq.) via syringe.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until completion.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst residues.

-

Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Table 3: Typical Conditions for Sonogashira Coupling

| Entry | Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-(2-Amino-5-iodo-4-fluorophenyl)ethan-1-one | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 90 |

| 2 | 1-(2-Amino-5-iodo-4-fluorophenyl)ethan-1-one | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 87 |

Troubleshooting and Optimization

-

Low or No Conversion:

-

Catalyst Inactivity: Ensure the use of fresh, high-purity catalysts and ligands. Pre-activation of the palladium catalyst may be necessary.

-

Improper Base: The choice of base is crucial. A stronger or weaker base may be required depending on the substrates.

-

Oxygen or Moisture Contamination: Rigorously maintain an inert atmosphere and use anhydrous, degassed solvents.

-

-

Side Reactions:

-

Homocoupling: This can occur with both the aryl halide and the coupling partner. Adjusting the stoichiometry or catalyst loading may mitigate this.

-

Dehalogenation: This can be a problem with electron-rich aryl halides. Using a less active catalyst system might be beneficial.

-

Conclusion

The catalytic cross-coupling reactions of 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride and its derivatives are powerful tools for the synthesis of a wide array of novel compounds with potential applications in drug discovery and materials science. The protocols provided in this guide offer a solid foundation for researchers to successfully employ Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Careful attention to the key reaction parameters and a systematic approach to optimization will enable the efficient and reproducible synthesis of desired target molecules.

References

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay | ACS Omega. Available at: [Link]

-

Cross-Coupling Reactions with 2-Amino-/Acetylamino-Substituted 3-Iodo-1,4-naphthoquinones: Convenient Synthesis of Novel Alkenyl- and Alkynylnaphthoquinones and Derivatives | Request PDF - ResearchGate. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

Heck reaction - Wikipedia. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

-

Heck Reaction - Organic Chemistry Portal. Available at: [Link]

-

Applications of fluorine-containing amino acids for drug design - PubMed. Available at: [Link]

-

Heck Reaction - Chemistry LibreTexts. Available at: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

-

Sonogashira coupling - Wikipedia. Available at: [Link]

-

Suzuki reaction - Wikipedia. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry - PubMed. Available at: [Link]

-

Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing. Available at: [Link]

-

Suzuki Coupling - YouTube. Available at: [Link]

-

Fluorinated Aromatic Amino Acids and its Therapeutic Applications - Walsh Medical Media. Available at: [Link]

-

Cross-coupling reaction - Wikipedia. Available at: [Link]

-

(PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Available at: [Link]

Sources

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jmcct.com [jmcct.com]

- 4. researchgate.net [researchgate.net]

- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

Technical Support Center: Long-Term Storage and Degradation Prevention for 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride

Welcome to the technical support guide for 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride (CAS No. 1261861-04-4). This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the degradation of this critical synthetic intermediate during long-term storage. Our recommendations are grounded in established principles of chemical stability and are designed to ensure the integrity and purity of your material, thereby safeguarding the validity of your experimental outcomes.

Section 1: Quick Reference - Recommended Storage Conditions

For optimal long-term stability, adherence to the following conditions is critical. These parameters are designed to mitigate the primary degradation pathways inherent to the molecule's structure.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Reduces the rate of potential oxidative and hydrolytic degradation reactions.[1][2] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | The primary amino group is susceptible to oxidation, which is a primary cause of discoloration and impurity formation.[1][3] |

| Light | Protect from Light (Amber Vial) | Aromatic and ketone-containing compounds can be susceptible to photodegradation upon exposure to UV or high-intensity light.[1][4] |

| Moisture | Tightly Sealed Container in a Desiccator | As a hydrochloride salt, the compound is hygroscopic. Moisture absorption can lead to physical clumping and may facilitate hydrolytic degradation pathways.[2][5] |

Section 2: Frequently Asked Questions (FAQs)

Q1: My freshly received bottle of 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride has a slight off-white or pale yellow tint. Is it already degraded?

A1: A very pale yellow tint is not uncommon for aminophenyl derivatives and does not necessarily indicate significant degradation. This can be due to minute amounts of oxidized surface material formed during manufacturing and packaging. However, a pronounced yellow, orange, or brown color is a strong indicator of oxidative degradation. We recommend running a baseline purity analysis (e.g., HPLC) upon receipt to establish a reference for future comparison.

Q2: What are the most common physical signs of degradation during storage?

A2: The most common signs are:

-

Color Change: A progressive darkening from white/pale yellow to dark yellow or brown is the primary indicator of oxidation.[3]

-

Clumping/Caking: The solid becoming sticky or forming hard clumps indicates moisture absorption.[2]

-

Change in Solubility: Difficulty dissolving the compound in a solvent where it was previously soluble can indicate the formation of less-soluble impurities or changes in its hydration state.

Q3: Why is storage under an inert atmosphere so critical?

A3: The aromatic amino group in the molecule is electron-rich and thus susceptible to oxidation by atmospheric oxygen. This process can be catalyzed by light or trace metal impurities.[3] Oxidative degradation leads to the formation of highly colored quinone-imine or azo-type compounds, which are significant impurities that can interfere with subsequent reactions. Storing under an inert gas like argon or nitrogen displaces oxygen, effectively halting this degradation pathway.[1]

Q4: Is the free base form of this compound more or less stable than the hydrochloride salt?

A4: The hydrochloride salt is significantly more stable for long-term storage. The protonation of the basic amino group to form the ammonium salt (-NH3+ Cl-) reduces its nucleophilicity and susceptibility to oxidation.[6] The free base is much more reactive and prone to rapid discoloration and degradation.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter, explains the underlying chemical cause, and provides actionable solutions.

| Observed Issue | Potential Root Cause(s) | Recommended Action(s) |

| Unexpected peaks appear in HPLC chromatogram of a stored solid sample. | Oxidative or Photodegradation | Review storage conditions. Ensure the container is properly sealed, purged with inert gas, and stored in the dark at 2-8°C. Quantify the impurities to determine if the material is still suitable for your application. |

| The solid material has become a hard cake or appears damp. | Hygroscopicity / Improper Sealing | The compound has absorbed atmospheric moisture. While this may not immediately indicate chemical degradation, the presence of water can accelerate it over time. Dry the material under a high vacuum and henceforth store it in a desiccator over a strong desiccant (e.g., P₂O₅). |

| Stock solutions turn yellow/brown within hours or days. | Solution Instability (Oxidation, pH changes) | The compound is significantly less stable in solution than as a solid. Prepare stock solutions fresh whenever possible. If storage is necessary, use de-gassed solvents, store aliquots at -80°C under an inert atmosphere, and use them promptly after thawing.[2] Avoid basic pH, which will deprotonate the amine and accelerate oxidation. |

| Inconsistent reaction yields using an older batch of the compound. | Degradation leading to lower active ingredient concentration. | Re-qualify the material. Perform a purity analysis (e.g., HPLC with a standard or qNMR) to determine the actual percentage of the active compound remaining. Adjust reaction stoichiometry accordingly or procure a new, high-purity batch. |

Troubleshooting Workflow Diagram

This decision tree provides a logical path for diagnosing potential degradation.

Caption: Troubleshooting workflow for suspected degradation.

Section 4: The Science of Degradation

Understanding the molecule's structural liabilities is key to preventing degradation. The primary points of instability are the primary aromatic amine and its interaction with the overall conjugated system.

Primary Degradation Pathway: Oxidation